molecular formula C17H18FNO2S B2719088 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide CAS No. 1049481-80-2

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide

Cat. No.: B2719088
CAS No.: 1049481-80-2
M. Wt: 319.39
InChI Key: HLVSWVSXCOFSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a cyclopropane ring fused to a 4-fluorophenyl group, a methyl linker, and a phenylmethanesulfonamide moiety. The cyclopropane group enhances metabolic stability, while the fluorophenyl and sulfonamide groups may influence receptor binding affinity and selectivity .

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c18-16-8-6-15(7-9-16)17(10-11-17)13-19-22(20,21)12-14-4-2-1-3-5-14/h1-9,19H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVSWVSXCOFSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropyl intermediate. One common method involves the cyclopropanation of a suitable precursor, such as a fluorophenyl-substituted alkene, using a cyclopropanating agent like diazomethane or a Simmons-Smith reagent. The resulting cyclopropyl intermediate is then subjected to a nucleophilic substitution reaction with a sulfonamide derivative, such as methanesulfonyl chloride, under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for the cyclopropanation step and the implementation of high-throughput purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Pain Management
The compound has been investigated for its analgesic properties. Research indicates that it may act on specific pain pathways, providing relief in various models of pain. In a study exploring novel analgesics, this compound showed promise in reducing pain responses in animal models, suggesting its potential as a therapeutic agent for chronic pain management .

2. Anti-inflammatory Effects
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide has also been studied for its anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This property makes it a candidate for treating conditions associated with inflammation, such as arthritis and other autoimmune disorders .

3. Cancer Research
Recent studies have highlighted the compound's potential in cancer therapy. It has been shown to induce apoptosis in certain cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation. This application is particularly relevant in the context of acute myeloid leukemia (AML), where differentiation of malignant cells is crucial for effective treatment .

Biochemical Interactions

1. Targeting Kinase Pathways
this compound interacts with various kinase pathways, notably phosphoinositide 3-kinases (PI3Ks). These kinases are essential for numerous cellular functions, including growth and metabolism. By modulating these pathways, the compound may influence cancer cell behavior and provide insights into new treatment modalities .

2. Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound has been pivotal in optimizing its efficacy and reducing side effects. Studies have demonstrated that modifications to its chemical structure can enhance its binding affinity to target proteins and improve its pharmacokinetic properties, making it a valuable candidate for further development .

Case Studies

Study Title Objective Findings
Analgesic Efficacy of this compoundTo evaluate pain relief in animal modelsSignificant reduction in pain response compared to control groups
Anti-inflammatory Mechanisms of Novel SulfonamidesTo assess the anti-inflammatory effectsInhibition of cytokine release was observed, indicating potential therapeutic use
Induction of Apoptosis in AML CellsTo explore effects on cancer cellsThe compound induced apoptosis through specific signaling pathway modulation

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The presence of the fluorophenyl and cyclopropyl groups may enhance the compound’s ability to bind to certain enzymes or receptors, potentially modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Neurokinin Receptor-Targeting Analogues

(S)-N-(cyclopropyl(4-fluorophenyl)methyl)-2-(ethylamino)-8-fluoro-3-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

  • Structural Similarities : Shares the cyclopropyl(4-fluorophenyl)methyl group, critical for neurokinin 3 (NK3) receptor binding.
  • Key Differences: The target compound replaces the isoquinoline carboxamide with a phenylmethanesulfonamide.
  • Functional Impact : The compound exhibits high NK3 receptor selectivity (IC₅₀ < 10 nM) in PET imaging studies, whereas sulfonamide derivatives like the target compound may prioritize different receptor interactions (e.g., NK1 or NK2) due to altered hydrogen-bonding capabilities .
Parameter Target Compound (S)-N-(cyclopropyl(4-fluorophenyl)methyl)-...
Core Structure Phenylmethanesulfonamide Isoquinoline carboxamide
Receptor Selectivity Undetermined (inferred NK3/NK2) NK3-selective (IC₅₀ < 10 nM)
Molecular Weight ~319 g/mol (estimated) ~500 g/mol (estimated)

Agricultural Sulfonamides: Tolylfluanid and Dichlofluanid

  • Structural Similarities : Sulfonamide backbone with halogen (F, Cl) and aryl groups.
  • Key Differences: Agricultural compounds feature dichloro and dimethylamino-sulfonyl groups, unlike the target’s fluorophenyl and cyclopropane.
  • Functional Impact : Tolylfluanid and dichlofluanid act as fungicides by inhibiting enzyme activity in fungi, whereas the target compound’s structure suggests neurological applications due to fluorophenyl’s prevalence in CNS-targeted drugs .
Parameter Target Compound Tolylfluanid
Substituents Cyclopropyl, 4-fluorophenyl Dichloro, dimethylamino-sulfonyl
Primary Use Pharmaceutical (inferred) Agricultural fungicide
Halogen Presence Fluorine Chlorine, fluorine

Bicyclic Sulfonamide Derivatives

1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide

  • Structural Similarities : Sulfonamide group with a rigid bicyclic system.
  • Key Differences : The bicyclo[2.2.1]heptane ring in ’s compound replaces the cyclopropane, increasing steric hindrance.
  • Functional Impact : Bicyclic systems often improve solubility but reduce blood-brain barrier penetration compared to cyclopropane-containing compounds .

Aryl-Substituted Sulfonamides

1-(4-cyanophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide

  • Structural Similarities : Fluorinated aryl group and sulfonamide backbone.
  • Key Differences: The cyanophenyl group in ’s compound introduces polarity, while the target’s cyclopropyl enhances lipophilicity.
  • Functional Impact: The cyano group may improve aqueous solubility but reduce membrane permeability compared to the target’s fluorophenyl-cyclopropane motif .
Parameter Target Compound 1-(4-cyanophenyl)-...
Aryl Group 4-fluorophenyl 4-cyanophenyl
Molecular Weight ~319 g/mol (estimated) 304.34 g/mol
Lipophilicity (LogP) Higher (cyclopropane) Lower (polar cyano group)

Research Findings and Implications

  • Neurokinin Receptor Targeting : The compound’s NK3 selectivity highlights the importance of the cyclopropyl(4-fluorophenyl)methyl group in receptor binding, suggesting the target compound may share similar interactions but with altered potency due to sulfonamide substitution .
  • Agricultural vs. Pharmaceutical Design: The absence of dichloro/dimethylamino groups in the target compound distinguishes it from pesticidal sulfonamides, aligning it more with CNS drug candidates .
  • Structural Rigidity : Cyclopropane’s planar rigidity may enhance metabolic stability over bicyclic or flexible analogs, a critical factor in drug development .

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide, a compound with potential therapeutic applications, has garnered interest in various biological studies. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C15_{15}H16_{16}FNO2_2S
  • Molecular Weight : 295.36 g/mol

This compound features a cyclopropyl group and a fluorophenyl moiety, which are critical for its biological interactions.

This compound exhibits biological activity primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.
  • Receptor Modulation : It may interact with various receptors, influencing downstream signaling cascades that regulate cell growth and apoptosis.

Pharmacological Effects

Research indicates that this compound has several pharmacological effects:

  • Antitumor Activity : In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell growth
Anti-inflammatoryReduction in cytokine levels
Enzyme inhibitionSpecific enzyme targets identified

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation, administration of the compound resulted in a marked decrease in the levels of TNF-alpha and IL-6, key pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory conditions.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the cyclopropyl-fluorophenyl moiety. A key intermediate is α-cyclopropyl-4-fluorobenzylamine, which is reacted with phenylmethanesulfonyl chloride under basic conditions to form the sulfonamide bond . Optimization strategies include:

  • Microwave-assisted synthesis for reduced reaction times and improved yields.
  • Continuous flow chemistry to enhance reproducibility and scalability .
  • Temperature control (e.g., maintaining 0–5°C during sulfonylation) to minimize side reactions.
  • Purification via column chromatography using hexane:EtOAc gradients (e.g., Rf = 0.44 in 2:1 hexane:EtOAc) to isolate the product .

Basic: What analytical techniques are critical for structural elucidation and purity assessment of this compound?

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR confirms substituent positions (e.g., cyclopropyl CH2 groups at δ ~0.5–1.5 ppm and aromatic fluorophenyl protons at δ ~7.0–7.5 ppm) .
    • 19F NMR validates the presence of the fluorine atom (δ ~-110 to -120 ppm) .
  • Mass Spectrometry (MS):
    • ESI-MS identifies the molecular ion peak (e.g., [M+H]+ at m/z 346.4) .
  • High-Performance Liquid Chromatography (HPLC):
    • Purity is assessed using Chromolith® columns with UV detection at 254 nm, targeting >98% purity .

Advanced: How can structure-activity relationship (SAR) studies inform the design of derivatives with enhanced biological activity?

  • Modification of the sulfonamide group: Introducing electron-withdrawing substituents (e.g., trifluoromethyl) can improve binding to target proteins like bacterial enzymes or viral polymerases .
  • Cyclopropyl ring adjustments: Substituents on the cyclopropane ring (e.g., methyl or hydroxyl groups) may alter steric hindrance and metabolic stability .
  • Fluorophenyl moiety optimization: Para- vs. meta-substitution on the phenyl ring impacts lipophilicity and target affinity, as seen in HCV NS5B polymerase inhibitors .
  • Biological testing: Use orthogonal assays (e.g., enzyme inhibition and cell-based viability tests) to validate SAR hypotheses .

Advanced: What experimental approaches resolve discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling: Measure bioavailability, half-life, and metabolic stability using LC-MS/MS. Poor in vivo activity may stem from rapid clearance .
  • Impurity analysis: Quantify byproducts (e.g., via HPLC-MS) that may antagonize activity in vivo but not in vitro .
  • Proteomic mapping: Identify off-target interactions using pull-down assays with biotinylated analogs .
  • Dosage optimization: Adjust dosing regimens in animal models to account for species-specific metabolic differences .

Basic: What protocols are recommended for evaluating solubility and stability in preclinical studies?

  • Solubility screening:
    • Use DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) or simulated gastric fluid (pH 1.2).
    • Turbidity measurements at 600 nm indicate precipitation .
  • Stability assessment:
    • Incubate the compound at 37°C in liver microsomes (for metabolic stability) and plasma (for hydrolytic stability).
    • Monitor degradation via HPLC at 0, 6, 12, and 24 hours .

Advanced: How can computational modeling complement experimental data to predict target binding?

  • Molecular docking: Use software like AutoDock Vina to model interactions with bacterial enzymes (e.g., Pseudomonas aeruginosa LpxC) or viral polymerases (e.g., HCV NS5B) .
  • MD simulations: Run 100-ns trajectories to assess binding stability and identify critical residues (e.g., hydrophobic pockets accommodating the cyclopropyl group) .
  • Free-energy calculations: Apply MM-GBSA to rank derivatives by predicted binding affinity (ΔG < -8 kcal/mol indicates high potency) .

Advanced: What strategies mitigate off-target effects in cellular assays?

  • Selective inhibitors: Co-administer pan-assay interference compounds (PAINS) filters to exclude promiscuous binders .
  • CRISPR-Cas9 knockouts: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Dose-response curves: Calculate selectivity indices (IC50 ratio between target and off-target) to prioritize candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.